molecular formula C18H17N5O2 B2890620 1-(2-Methoxypyridin-4-yl)-4-(quinoxalin-2-yl)piperazin-2-one CAS No. 2380088-66-2

1-(2-Methoxypyridin-4-yl)-4-(quinoxalin-2-yl)piperazin-2-one

Cat. No.: B2890620
CAS No.: 2380088-66-2
M. Wt: 335.367
InChI Key: NDGFZBXLWCSISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypyridin-4-yl)-4-(quinoxalin-2-yl)piperazin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypyridine moiety, a quinoxaline ring, and a piperazinone core

Preparation Methods

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(quinoxalin-2-yl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxypyridine Moiety: This step involves the methoxylation of pyridine, often using methanol and a suitable catalyst.

    Construction of the Quinoxaline Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Formation of the Piperazinone Core: This step involves the cyclization of a suitable diamine with a carbonyl compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2-Methoxypyridin-4-yl)-4-(quinoxalin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions, often using halogenated reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(quinoxalin-2-yl)piperazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(quinoxalin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate processing. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

1-(2-Methoxypyridin-4-yl)-4-(quinoxalin-2-yl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical properties and a broad range of applications.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-quinoxalin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-25-17-10-13(6-7-19-17)23-9-8-22(12-18(23)24)16-11-20-14-4-2-3-5-15(14)21-16/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGFZBXLWCSISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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